molecular formula C7H16ClNO B1372010 Ethyl(oxolan-2-ylmethyl)amine hydrochloride CAS No. 1210950-14-3

Ethyl(oxolan-2-ylmethyl)amine hydrochloride

Cat. No.: B1372010
CAS No.: 1210950-14-3
M. Wt: 165.66 g/mol
InChI Key: CFSLTVLUQNMTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(oxolan-2-ylmethyl)amine hydrochloride typically involves the reaction of ethylamine with oxirane (ethylene oxide) in the presence of a suitable catalyst to form the intermediate compound, which is then reacted with hydrochloric acid to yield the final product . The reaction conditions generally include controlled temperature and pressure to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl(oxolan-2-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl(oxolan-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Ethyl(oxolan-2-ylmethyl)amine hydrochloride can be compared with other similar compounds, such as:

  • Mthis compound
  • Propyl(oxolan-2-ylmethyl)amine hydrochloride
  • Butyl(oxolan-2-ylmethyl)amine hydrochloride

These compounds share similar structural features but differ in their alkyl chain length, which can influence their chemical properties and applications. This compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSLTVLUQNMTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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